molecular formula C23H20N4O4S B3005233 7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872839-64-0

7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3005233
CAS RN: 872839-64-0
M. Wt: 448.5
InChI Key: LFRKIFHNNFEKKE-UHFFFAOYSA-N
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Description

The compound “7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of heterocyclic compounds known as thioxopyrimidines . These compounds are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], or [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 2-thioxopyrimidines and their condensed analogs are often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with similar structures have been synthesized for their potential biological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone, including pyrimidine and thiazolopyrimidines derivatives, were synthesized and shown to possess anti-inflammatory and analgesic activities. These activities were attributed to their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) and were compared with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

Studies on molecular structures and crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones derivatives reveal insights into their bonding and interactions. The analysis of hydrogen bonds, pi-pi stacking interactions, and other molecular interactions provides valuable information for understanding the physicochemical properties and potential reactivity of such compounds (Trilleras et al., 2009).

Potential Applications in Material Science

The synthesis of novel functional compounds, including those with pyrimidin-4-one structures, has implications for material science, particularly in developing new materials with specific optical or electronic properties. For instance, the study of novel styryl dyes with similar structural motifs revealed their potential as nonlinear optical materials due to their two-photon absorption phenomena, suggesting applications in optical limiting and photonic devices (Shettigar et al., 2009).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of related compounds underscores the importance of chemical synthesis techniques in creating and studying novel compounds with potential pharmaceutical applications. The development of new synthetic pathways and the characterization of the resulting compounds using various spectroscopic methods are crucial for expanding the chemical space of bioactive molecules (Osyanin et al., 2014).

Future Directions

The potential of compounds with a pyrimidine moiety is still not exhausted, despite decades of search for bioactive agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

7-(3-methoxyphenyl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-26-20-18(22(29)27(2)23(26)30)21(32-13-17(28)14-8-5-4-6-9-14)25-19(24-20)15-10-7-11-16(12-15)31-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRKIFHNNFEKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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